molecular formula C12H8Cl3NO3S B2822161 N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide CAS No. 68375-07-5

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B2822161
CAS No.: 68375-07-5
M. Wt: 352.61
InChI Key: BQZKHPFZSKTMOX-UHFFFAOYSA-N
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Description

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its distinctive combination of a trichlorophenyl group and a benzenesulfonamide moiety, which contributes to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,3,5-trichloro-4-hydroxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trichlorophenyl group and benzenesulfonamide moiety allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,5-trichlorophenyl)benzenesulfonamide
  • N-(2,4,6-trichlorophenyl)benzenesulfonamide
  • N-(2,3,5-trichloro-4-methoxyphenyl)benzenesulfonamide

Uniqueness

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.

Properties

IUPAC Name

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZKHPFZSKTMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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